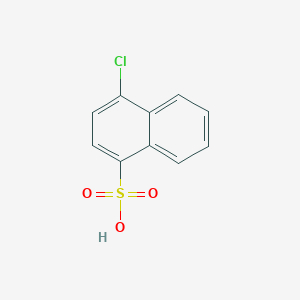
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is an organic compound with the molecular formula C21H18N6O6 and a molecular weight of 450.404 g/mol This compound is characterized by the presence of cyanoethyl and nitrophenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide typically involves the reaction of 2-cyanoethylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
Scientific Research Applications
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to potential modifications and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-methylphenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-chlorophenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-fluorophenyl)propanediamide
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for redox reactions, making it a valuable compound for various applications .
Properties
CAS No. |
5199-62-2 |
|---|---|
Molecular Formula |
C21H18N6O6 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,2-bis(2-cyanoethyl)-N,N'-bis(4-nitrophenyl)propanediamide |
InChI |
InChI=1S/C21H18N6O6/c22-13-1-11-21(12-2-14-23,19(28)24-15-3-7-17(8-4-15)26(30)31)20(29)25-16-5-9-18(10-6-16)27(32)33/h3-10H,1-2,11-12H2,(H,24,28)(H,25,29) |
InChI Key |
UJKMWLWARCDYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


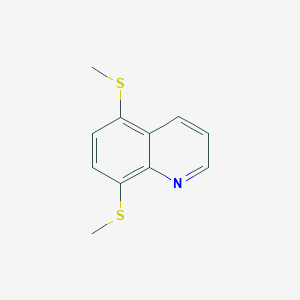
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
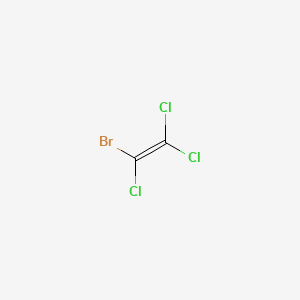

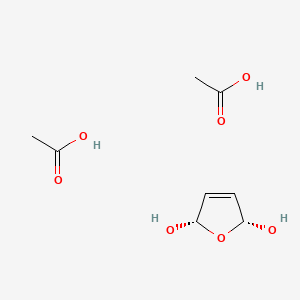
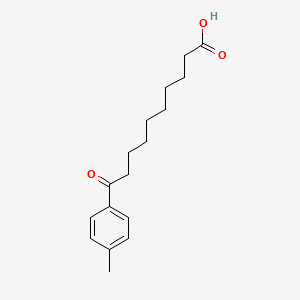
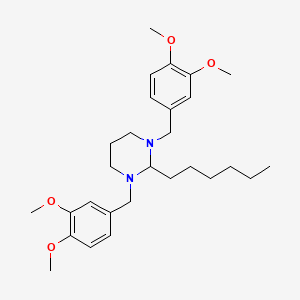
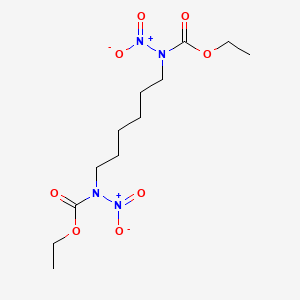
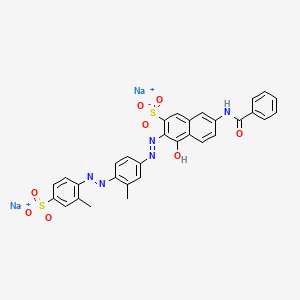
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)



